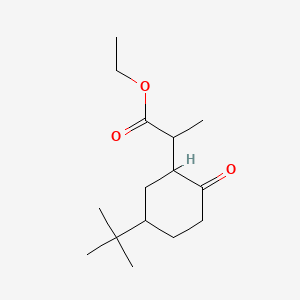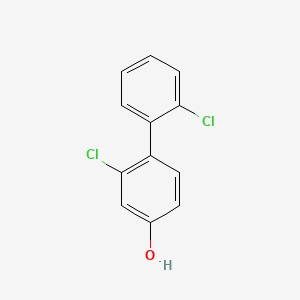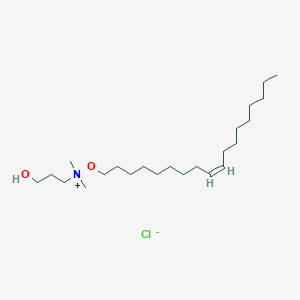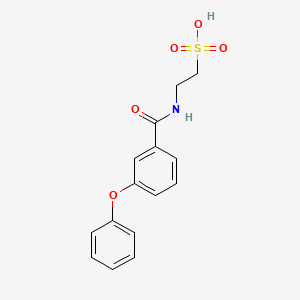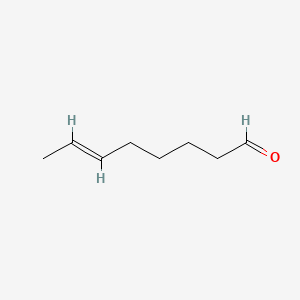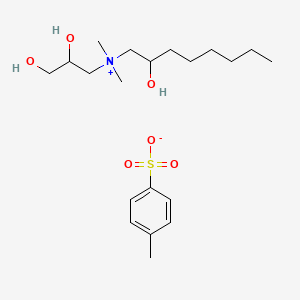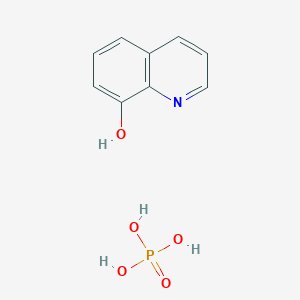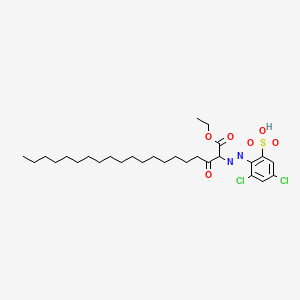
Ethyl 2-((2,4-dichloro-6-sulphophenyl)azo)-3-oxoicosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with chlorine and sulfonic acid groups. This compound is primarily used in research and industrial applications due to its distinct chemical behavior and potential utility in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dichloroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl 3-oxoicosanoate in an alkaline medium. This step forms the azo linkage between the aromatic ring and the ester group.
Sulfonation: The final step involves the sulfonation of the aromatic ring, introducing the sulfonic acid group to the compound.
Industrial Production Methods
In industrial settings, the production of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, leading to the formation of amines.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in acidic or neutral conditions.
Reduction: Sodium dithionite, zinc; in acidic conditions.
Substitution: Hydroxide ions, amines; in basic or neutral conditions.
Major Products
Oxidation: Formation of oxides and sulfonic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, signal transduction, and metabolic processes.
類似化合物との比較
ETHYL 2-[(2,4-DICHLORO-6-SULFOPHENYL)AZO]-3-OXOICOSANOATE can be compared with other azo compounds and sulfonated aromatic compounds:
Similar Compounds: Examples include methyl orange, ethyl red, and sulfanilic acid.
Uniqueness: The presence of both the azo group and the sulfonic acid group, along with the long aliphatic chain, makes this compound unique in its chemical behavior and applications.
特性
CAS番号 |
93857-69-3 |
|---|---|
分子式 |
C28H44Cl2N2O6S |
分子量 |
607.6 g/mol |
IUPAC名 |
3,5-dichloro-2-[(1-ethoxy-1,3-dioxoicosan-2-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H44Cl2N2O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(33)27(28(34)38-4-2)32-31-26-23(30)20-22(29)21-25(26)39(35,36)37/h20-21,27H,3-19H2,1-2H3,(H,35,36,37) |
InChIキー |
GQDIVMMZRYJYGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(=O)OCC)N=NC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





